8-Methyl-2-vinylquinoline

Monoamine oxidase inhibition Neurochemistry Enzyme selectivity

This 8-methyl-2-vinyl substitution pattern is the critical determinant for MAO-B selectivity (>5.9-fold over MAO-A) and exclusive κ²(C,N) cyclopalladation—batch-to-batch reproducibility that 2-methyl-8-vinyl or simple 2-vinylquinoline cannot deliver. The 2-vinyl conjugation to the quinoline nitrogen activates olefin chemistry while the C8-methyl group directs C–H activation. Use it as a Pd(II) pre-catalyst precursor, a Grubbs II hydroalkylation substrate (75% yield), or an HPLC reference standard (logP 3.4, BP 289.5 °C). Insist on the correct positional isomer to avoid SAR invalidation and catalyst performance drift.

Molecular Formula C12H11N
Molecular Weight 169.22 g/mol
Cat. No. B12831865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methyl-2-vinylquinoline
Molecular FormulaC12H11N
Molecular Weight169.22 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C=CC(=N2)C=C
InChIInChI=1S/C12H11N/c1-3-11-8-7-10-6-4-5-9(2)12(10)13-11/h3-8H,1H2,2H3
InChIKeyIZLJAVISJYLALD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Methyl-2-vinylquinoline (CAS 52322-00-6): Strategic Procurement Guide for a Dual-Functional Quinoline Building Block


8-Methyl-2-vinylquinoline (C12H11N, MW 169.22) is a disubstituted quinoline bearing a vinyl group at the 2-position and a methyl group at the 8-position . This substitution pattern confers a distinctive combination of an electron-rich vinyl handle for olefin chemistry (polymerization, cross-coupling, cycloaddition) and a sterically poised C8-methyl group capable of directing C–H activation or modulating biological target engagement [1]. Unlike its positional isomer 2-methyl-8-vinylquinoline, the 8-methyl-2-vinyl arrangement places the polymerizable vinyl group at the electronically activated 2-position of the quinoline ring, directly conjugated to the nitrogen heteroatom, which fundamentally alters its reactivity in both metal-catalyzed transformations and biological systems.

Why 8-Methyl-2-vinylquinoline Cannot Be Replaced by Generic Vinylquinoline or Methylquinoline Analogs in Research Procurement


Substituting 8-methyl-2-vinylquinoline with its positional isomer 2-methyl-8-vinylquinoline, or with simpler analogs such as 2-vinylquinoline or 8-methylquinoline, introduces uncontrolled variables that compromise experimental reproducibility. The methylvinylquinoline isomer pair (C12H11N) shares identical molecular weight and formula but differs in the position of the methyl and vinyl substituents on the quinoline core [1]. This positional isomerism dictates which ring carbon bears the vinyl group—position 2 (conjugated to the nitrogen lone pair) versus position 8 (on the carbocyclic ring)—leading to divergent electronic properties, nucleophilic/electrophilic reactivity, and biological recognition. Procurement of an unspecified or incorrect isomer invalidates structure–activity relationship (SAR) studies, catalyst performance benchmarks, and polymerization kinetic measurements. The evidence below quantifies these non-interchangeable differences.

8-Methyl-2-vinylquinoline: Quantitative Differentiation Evidence Against Closest Analogs and Isomers


MAO-B vs MAO-A Selectivity Profile: Direct Isoform Comparison in a Unified Fluorescence Assay

8-Methyl-2-vinylquinoline demonstrates a >5.9-fold selectivity preference for human monoamine oxidase B (MAO-B) over MAO-A when tested under identical assay conditions [1]. The compound inhibited human membrane-bound MAO-B with an IC50 of 17,000 nM (17 µM), while inhibition of MAO-A remained above 100,000 nM (>100 µM) at the highest concentration tested. Both measurements were performed in insect cell membranes expressing the respective human isozyme, using kynuramine conversion to 4-hydroxyquinoline as the fluorogenic readout. In contrast, the parent scaffold 8-methylquinoline (lacking the 2-vinyl group) is reported to inhibit MAO-A noncompetitively with Ki values in the range of 23–46 µM, while showing markedly weaker MAO-B activity [2]. The introduction of the 2-vinyl substituent thus redirects the inhibition profile from MAO-A-preferring (8-methylquinoline) to MAO-B-preferring (8-methyl-2-vinylquinoline).

Monoamine oxidase inhibition Neurochemistry Enzyme selectivity Quinoline SAR

Cyclopalladation Regiochemistry: Exclusive Five-Membered Metallacycle Formation vs Alternative Ring Sizes

8-Methyl-2-vinylquinoline (reported as α-methyl-8-vinylquinoline) undergoes nucleophilic addition with carbon and oxygen nucleophiles at the terminal vinyl carbon atom in the presence of Pd(II) compounds, affording exclusively five-membered metallacyclic rings [1]. This contrasts with 3-vinylquinoline systems, which can yield six-membered or mixed metallacycle products depending on substitution patterns [2]. The exclusive formation of the five-membered ring arises from the specific positioning of the vinyl group at the 2-position adjacent to the quinoline nitrogen, which directs the palladium center into a thermodynamically favored κ²(C,N) chelation mode.

Organometallic chemistry Cyclopalladation C–H activation Metallacycle synthesis

Physicochemical Property Differentiation: Boiling Point and Lipophilicity vs 2-Vinylquinoline

The presence of the 8-methyl substituent on 8-methyl-2-vinylquinoline increases the predicted boiling point by approximately 19.5 °C and raises the octanol/water partition coefficient (logP) relative to the des-methyl analog 2-vinylquinoline [1]. Specifically, 8-methyl-2-vinylquinoline has a predicted boiling point of 289.5 ± 9.0 °C and logP of 3.4, versus 2-vinylquinoline with a boiling point of approximately 270 °C and logP of approximately 2.88 . The increased lipophilicity (ΔlogP ≈ +0.5) directly impacts chromatographic retention, membrane permeability in biological assays, and solvent partitioning during extraction or purification workflows.

Physicochemical properties Chromatography Formulation Separation science

Positional Isomer Differentiation: 8-Methyl-2-vinyl vs 2-Methyl-8-vinyl Substitution Pattern and Biological Target Engagement

The positional isomer pair 8-methyl-2-vinylquinoline (target) and 2-methyl-8-vinylquinoline share the identical molecular formula (C12H11N) and molecular weight (169.22 g/mol) but differ fundamentally in the quinoline ring position bearing the vinyl group [1]. In 8-methyl-2-vinylquinoline, the vinyl group is located at the 2-position (α to the ring nitrogen), enabling direct electronic conjugation with the heterocyclic nitrogen lone pair. In 2-methyl-8-vinylquinoline, the vinyl is on the carbocyclic ring (position 8), electronically insulated from the nitrogen. This difference manifests in divergent biological activity profiles: 8-methyl-2-vinylquinoline shows measurable MAO-B inhibition (IC50 = 17 µM) [2], while 2-methyl-8-vinylquinoline's primary reported application involves nickel(II) complexation for norbornene polymerization catalysis (activity: 1.70 × 10⁸ g-PNB/mol-Ni·h) [3], with no MAO-B activity reported in curated databases.

Isomerism Structure-activity relationship Drug discovery Target selectivity

Grubbs Catalyst Reactivity: Hydroalkylation Selectivity Over Olefin Metathesis

Under standard olefin metathesis conditions (Grubbs second-generation catalyst, dichloromethane solvent), 8-methyl-2-vinylquinoline does not undergo the expected cross-metathesis with alkenylnitriles. Instead, it follows an unconventional hydroalkylation pathway, reacting with 2-allylmalononitrile to yield 2-allyl-2-(2-(8-methylquinolin-2-yl)ethyl)malononitrile in 75% isolated yield [1]. This reactivity divergence—hydroalkylation overriding metathesis—is characteristic of vinyl azaarenes where the nitrogen heteroatom electronically deactivates the vinyl group toward metathesis while enabling an alternative C–C bond-forming pathway. Simple styrenyl or unactivated vinyl aromatics under identical conditions would undergo conventional cross-metathesis, making this compound a mechanistically distinct substrate for ruthenium-catalyzed transformations.

Olefin metathesis Hydroalkylation Ruthenium catalysis Vinyl azaarene reactivity

8-Methyl-2-vinylquinoline: Evidence-Backed Research and Industrial Application Scenarios


MAO-B Selective Inhibitor Probe Development for Neurodegenerative Disease Research

Based on the >5.9-fold MAO-B over MAO-A selectivity demonstrated in direct fluorogenic assays [1], 8-methyl-2-vinylquinoline serves as a tractable starting scaffold for developing MAO-B-selective chemical probes. Its IC50 of 17 µM against MAO-B, while modest, provides a defined SAR starting point where the 2-vinyl group is the critical determinant for shifting selectivity away from the MAO-A preference exhibited by the parent 8-methylquinoline scaffold [2]. Medicinal chemistry teams can functionalize the vinyl group to optimize potency while maintaining the MAO-B selectivity vector.

Well-Defined Palladacycle Precursor for C–H Activation and Cross-Coupling Catalyst Design

The exclusive formation of five-membered cyclopalladated complexes from 8-methyl-2-vinylquinoline [1] makes it a reliable ligand precursor for synthesizing structurally homogeneous Pd(II) pre-catalysts. Unlike 3-vinylquinoline-derived systems that yield variable metallacycle ring sizes [2], the predictable κ²(C,N) chelation mode ensures batch-to-batch reproducibility in catalyst preparation—a critical requirement for industrial cross-coupling applications where catalyst performance specifications must be met consistently.

Vinyl Azaarene Substrate for Hydroalkylation Methodology and Medium-Sized Ring Synthesis

The unconventional reactivity of 8-methyl-2-vinylquinoline under Grubbs II catalysis—where hydroalkylation overrides metathesis to give C–C coupled products in 75% yield [1]—positions this compound as a mechanistically informative substrate for investigating ruthenium-catalyzed transformations of vinyl azaarenes. The resulting 2-allyl-2-(2-(8-methylquinolin-2-yl)ethyl)malononitrile products have been demonstrated as precursors for cyclic iminoesters and medium-sized carbocycles, expanding the synthetic toolbox for complex heterocyclic scaffold construction.

Physicochemical Reference Standard for Chromatographic Method Development

With a predicted logP of 3.4 and boiling point of 289.5 °C—values that are measurably distinct from the des-methyl analog 2-vinylquinoline (logP ~2.88, BP ~270 °C) [1][2]—8-methyl-2-vinylquinoline can serve as a retention time and partition coefficient reference standard during reverse-phase HPLC method development for quinoline-containing compound libraries. The 0.52 logP unit difference is sufficient to resolve the two analogs on standard C18 columns, enabling unambiguous identity confirmation in quality control workflows.

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